molecular formula C4H5ClN4O2 B2534688 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine CAS No. 1443279-61-5

4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine

Cat. No. B2534688
CAS RN: 1443279-61-5
M. Wt: 176.56
InChI Key: QKFZYHFYSGTKFN-UHFFFAOYSA-N
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Description

4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine is a chemical compound with the molecular formula C4H4ClN3O2 . It is also known by its IUPAC name 5-chloro-3-methyl-4-nitro-1H-pyrazole . The compound has a molecular weight of 161.55 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H4ClN3O2/c1-2-3(8(9)10)4(5)7-6-2/h1H3,(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a white solid . It has a melting point of 114-116 degrees Celsius . The compound should be stored at a temperature of 0-8 degrees Celsius .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H335, and H351 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and may cause cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-5-methyl-3-nitropyrazol-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O2/c1-2-3(5)4(9(10)11)7-8(2)6/h6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFZYHFYSGTKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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